molecular formula C17H21NO2S B5823746 N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide

N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide

Cat. No. B5823746
M. Wt: 303.4 g/mol
InChI Key: LNCGKEXJELMLNC-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide, also known as DDMMS, is a chemical compound that has been widely studied in scientific research. It belongs to the class of sulfonamide compounds and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. Inhibition of carbonic anhydrases has been shown to have various therapeutic applications, including in the treatment of glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide has been shown to have various biochemical and physiological effects. One study demonstrated that N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide can reduce the activity of carbonic anhydrase enzymes in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide in lab experiments is its stability and ease of handling. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation is that it may not be as potent as other carbonic anhydrase inhibitors, which could limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide. One area of interest is its potential as a drug candidate for the treatment of cancer and neurological disorders. Another area of research is the development of more potent carbonic anhydrase inhibitors based on the structure of N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide and its potential applications in catalysis and bioinorganic chemistry.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide is a sulfonamide compound that has been widely studied in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide has the potential to lead to new insights and applications in various fields of study.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide involves a multi-step process that starts with the reaction of 3,4-dimethylbenzylamine with p-toluenesulfonyl chloride to form N-(3,4-dimethylphenyl)-p-toluenesulfonamide. This intermediate compound is then reacted with 4-methylbenzyl chloride in the presence of a base to form the final product, N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide has been used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a potential drug candidate. One study showed that N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide can act as a chiral auxiliary in the asymmetric synthesis of β-amino alcohols. Another study demonstrated that N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide can form a complex with copper(II) ions, which has potential applications in catalysis and bioinorganic chemistry.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-13-5-8-16(9-6-13)12-18(21(4,19)20)17-10-7-14(2)15(3)11-17/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCGKEXJELMLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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